molecular formula C22H18F3N3O3S2 B2748540 N-(4-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877654-22-3

N-(4-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2748540
CAS RN: 877654-22-3
M. Wt: 493.52
InChI Key: KIIGKNWLRCRIOX-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H18F3N3O3S2 and its molecular weight is 493.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Researchers have been focused on synthesizing novel compounds that incorporate the thieno[3,2-d]pyrimidine structure, aiming to explore their potential biological activities. For instance, a study detailed the synthesis of various derivatives, including those related to thieno[3,2-d]pyrimidine, to evaluate their anti-inflammatory, analgesic, and COX inhibitor properties (Abu‐Hashem et al., 2020). Another study synthesized thieno[3,2-d]pyrimidine derivatives to assess their antitumor activities, finding some compounds with significant anticancer properties comparable to doxorubicin (Hafez & El-Gazzar, 2017).

Pharmacokinetics and Disposition

The pharmacokinetics and disposition of thieno[3,2-d]pyrimidine derivatives have also been a subject of research. One study focused on PF-06282999, a thiouracil derivative with the thieno[3,2-d]pyrimidine structure, which is under investigation for the treatment of cardiovascular diseases. This study aimed to predict human pharmacokinetics based on preclinical species and suggested renal excretion as the primary clearance mechanism in humans (Dong et al., 2016).

Antimicrobial and Antifungal Activities

Several studies have explored the antimicrobial and antifungal potential of thieno[3,2-d]pyrimidine derivatives. For example, new series of derivatives were synthesized and evaluated for their in vitro antimicrobial activity, with some showing significant potency against various bacterial and fungal strains (Kerru et al., 2019).

Synthesis Techniques and Chemical Properties

Research has also been directed towards the development of synthesis techniques for thieno[3,2-d]pyrimidine compounds and understanding their chemical reactivity and properties. Various methodologies have been developed to synthesize these compounds efficiently, aiming to expand their potential applications in medicinal chemistry and drug discovery (Jafar et al., 2017).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O3S2/c1-31-16-7-5-14(6-8-16)26-18(29)12-33-21-27-17-9-10-32-19(17)20(30)28(21)15-4-2-3-13(11-15)22(23,24)25/h2-8,11H,9-10,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIGKNWLRCRIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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